molecular formula C25H25ClN2O2 B2618950 4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide CAS No. 477863-17-5

4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide

Cat. No.: B2618950
CAS No.: 477863-17-5
M. Wt: 420.94
InChI Key: IODNEIVSINDULT-JVWAILMASA-N
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Description

4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide is a synthetic carbohydrazide derivative recognized in chemical research for its potential as an inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating processes such as cell proliferation, migration, and survival. Its overexpression is frequently associated with tumor growth, metastasis, and poor prognosis in various cancers [https://www.nature.com/articles/nrc.2015.9]. This compound is designed to interfere with FAK signaling, making it a valuable chemical probe for investigating the intricacies of cancer biology and for validating FAK as a therapeutic target in preclinical studies. Researchers utilize this benzhydrazone derivative to study its effects on cell adhesion and invasion in vitro, to explore mechanisms of chemoresistance, and to assess its potential in combination therapies. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2/c1-25(2,3)21-11-9-20(10-12-21)24(29)28-27-16-18-7-13-23(14-8-18)30-17-19-5-4-6-22(26)15-19/h4-16H,17H2,1-3H3,(H,28,29)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNEIVSINDULT-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of a benzoic acid derivative with hydrazine to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired carbohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible therapeutic applications, though this would require extensive research and validation.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study.

Comparison with Similar Compounds

Key Structural Features :

  • 3-chlorobenzyloxy substituent : Introduces electron-withdrawing effects and halogen bonding capabilities .
  • Hydrazide-hydrazone backbone : Facilitates chelation with metal ions (e.g., Cu²⁺) and biological activity via hydrogen bonding .

Comparison with Similar Compounds

Hydrazide-hydrazones are a versatile class of compounds with diverse applications. Below is a systematic comparison of 4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide with structurally analogous derivatives:

Structural Analogues and Their Properties

Table 1: Structural and Functional Comparisons

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 3-Cl-benzyloxy, tert-butyl 420.94 High lipophilicity; potential antimicrobial
N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-4-[(4-chlorobenzyl)oxy]benzohydrazide 4-Cl-benzyloxy, 3-benzyloxy 473.93 Enhanced halogen bonding; uncharacterized bioactivity
4-(1H-Benzimidazol-2-yl)-N′-[(E)-(4-fluorophenyl)methylidene]benzohydrazide (147) 4-F-phenyl, benzimidazol-2-yl 375.37 Antibacterial (MIC = 32 µM vs. S. aureus)
4-(1H-Benzimidazol-2-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide (148) 4-CF3-phenyl, benzimidazol-2-yl 425.40 Antibacterial (MIC = 64 µM vs. E. coli)
Cu(II) complex of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-benzofuran-2-carbohydrazide (4a) Benzyloxy, benzofuran 469.92 (complex) Antitubercular (IC₅₀ = 12.5 µg/mL)

Key Observations

Benzimidazole-containing derivatives (147, 148) exhibit higher antibacterial activity, likely due to enhanced DNA intercalation from the heterocyclic moiety .

Metal Chelation :

  • Copper(II) complexes of hydrazide-hydrazones (e.g., 4a) show 10–20x higher antitubercular activity than free ligands, emphasizing the role of metal coordination in biological efficacy .

Synthetic Pathways: The target compound is synthesized via condensation of 4-(tert-butyl)benzohydrazide with 4-(3-chlorobenzyloxy)benzaldehyde in ethanol or n-butanol, similar to methods for 147 and 148 . Crystallization: Unlike analogues with dimethylamino substituents (e.g., compound 5 in ), the tert-butyl group in the target compound may favor monoclinic packing (Pbc2 space group) due to steric effects .

Biological Activity

4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide, with CAS number 477863-17-5, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound's structure features a tert-butyl group, a chlorobenzyl ether, and a hydrazone linkage, which may contribute to its pharmacological properties.

  • Molecular Formula : C25H25ClN2O2
  • Molecular Weight : 420.94 g/mol
  • Purity : >90%

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The hydrazone moiety can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Antioxidant Activity : Compounds containing phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : The presence of the chlorobenzyl group may enhance the compound's ability to disrupt microbial membranes or inhibit microbial growth.

Antioxidant Activity

A study evaluated the antioxidant potential of similar hydrazone derivatives. The results indicated that compounds with hydrazone linkages exhibited significant free radical scavenging activity. This suggests that this compound may also possess similar properties.

Antimicrobial Activity

In vitro tests have demonstrated that hydrazone compounds can exhibit antimicrobial effects against various bacterial strains. For instance, a related compound showed inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. This raises the possibility that the target compound could also possess antimicrobial properties.

Cytotoxicity and Anticancer Activity

Research on related compounds indicates potential cytotoxic effects against cancer cell lines. For example, derivatives with similar structural motifs have shown selective toxicity towards breast cancer cells while sparing normal cells. Further studies are required to assess the specific cytotoxicity of this compound.

Case Studies

  • Study on Hydrazone Derivatives :
    • A series of hydrazone derivatives were synthesized and tested for their biological activities.
    • Results indicated that compounds with electron-withdrawing groups (like chlorine) exhibited enhanced biological activity compared to their counterparts without such groups.
  • Antioxidant Evaluation :
    • A comparative study was conducted on various phenolic compounds, revealing that those with hydrazone linkages had superior antioxidant capacities.
    • The mechanism was attributed to their ability to donate hydrogen atoms to free radicals, thus neutralizing them.

Data Summary Table

PropertyValue
Molecular FormulaC25H25ClN2O2
Molecular Weight420.94 g/mol
Purity>90%
Antioxidant ActivitySignificant (in vitro)
Antimicrobial ActivityActive against S. aureus
CytotoxicityPotential against cancer cells

Q & A

Q. What are the optimal synthetic routes for preparing this carbohydrazide derivative, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves a condensation reaction between 4-(tert-butyl)benzoic acid hydrazide and a substituted benzaldehyde derivative (e.g., 4-[(3-chlorobenzyl)oxy]benzaldehyde). Key steps include:

  • Solvent selection : Use ethanol or methanol under reflux (60–80°C) to facilitate imine bond formation .
  • Catalyst : Acidic conditions (e.g., glacial acetic acid) improve yield by promoting dehydration .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) and extend reaction time to 12–24 hours .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral features confirm the E-configuration?

Methodological Answer :

  • 1H/13C NMR :
    • Look for the imine proton (CH=N) at δ 8.2–8.5 ppm (singlet) and aromatic protons in the δ 6.8–7.8 ppm range .
    • The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm (9H) .
  • IR spectroscopy : Confirm the C=N stretch at ~1600–1650 cm⁻¹ and N-H stretch (hydrazide) at ~3200 cm⁻¹ .
  • Mass spectrometry (HRMS) : Match the molecular ion peak ([M+H]⁺) to the exact mass (e.g., C₂₆H₂₅ClN₂O₂: calc. 456.1578) .
  • X-ray crystallography (if crystalline): Resolves the E-configuration unambiguously via dihedral angles between aromatic planes .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the hydrazide bond .
  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to minimize degradation .
  • Stability testing : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months; degradation >5% warrants repurification .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition (e.g., acps-pptase)?

Methodological Answer :

  • Enzyme assays : Use a coupled spectrophotometric assay with malachite green to measure phosphate release from acps-pptase substrates .
  • Kinetic studies :
    • Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots at varying substrate concentrations.
    • Calculate IC₅₀ using dose-response curves (0.1–100 µM compound) .
  • Docking simulations : Perform molecular docking (AutoDock Vina) with the enzyme’s crystal structure (PDB ID: 1XJ8) to identify binding residues (e.g., Arg156, Asp89) .
  • Mutagenesis : Validate predicted interactions by testing inhibition against alanine mutants of key residues .

Q. How to resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer effects)?

Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., HeLa for anticancer, S. aureus for antibacterial) and controls (e.g., doxorubicin, ciprofloxacin) .
  • Check purity : Confirm >95% purity via HPLC; impurities (e.g., hydrolyzed hydrazide) may skew results .
  • Dose optimization : Test a broader concentration range (0.01–100 µM) to identify off-target effects at higher doses .
  • Pathway analysis : Use transcriptomics (RNA-seq) to differentiate gene expression profiles induced by the compound in bacterial vs. mammalian cells .

Q. What computational strategies predict binding affinity to non-enzyme targets (e.g., G-protein-coupled receptors)?

Methodological Answer :

  • Pharmacophore modeling : Define essential features (e.g., tert-butyl hydrophobicity, chlorobenzyl π-π stacking) using Schrödinger’s Phase .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
  • Free energy calculations : Compute binding ΔG via MM-PBSA to rank target affinity .
  • Validation : Compare predictions with SPR (surface plasmon resonance) data for receptor-ligand dissociation constants (KD) .

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